molecular formula C16H16F3N3O4 B2837730 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034562-27-9

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2837730
CAS No.: 2034562-27-9
M. Wt: 371.316
InChI Key: ZGFGQRHGZYKJBH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tetrahydro-2H-pyran ring, an oxadiazole ring, and a trifluoromethoxy group attached to a benzamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The tetrahydro-2H-pyran ring and the oxadiazole ring would likely contribute to the rigidity of the molecule, while the trifluoromethoxy group could introduce some electronic and steric effects .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the trifluoromethoxy group could potentially be replaced by other groups in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethoxy group could increase its lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides demonstrates the chemical versatility and reactivity of benzamide derivatives, providing a foundation for developing compounds with potential therapeutic applications (Chau, Saegusa, & Iwakura, 1982).

Biological Activities

  • Novel benzamide-based compounds have been synthesized and evaluated for antimycobacterial activity, indicating the potential for developing new antimicrobial agents from this chemical class (Nayak et al., 2016).
  • The synthesis of compounds with oxadiazole groups and their evaluation for antioxidant activity suggest potential applications in addressing oxidative stress-related diseases (Bondock, Adel, & Etman, 2016).

Materials Science

  • Research into iridium(III) complexes bearing oxadiazol-substituted amide ligands for use in green phosphorescent organic light-emitting diodes (OLEDs) demonstrates the compound's potential in developing energy-efficient lighting and display technologies (Zhang et al., 2016).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with various biological targets due to the presence of multiple functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its biological activity, and optimizing its properties for potential applications .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)25-12-3-1-11(2-4-12)15(23)20-9-13-21-14(22-26-13)10-5-7-24-8-6-10/h1-4,10H,5-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGQRHGZYKJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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